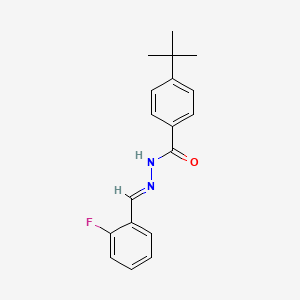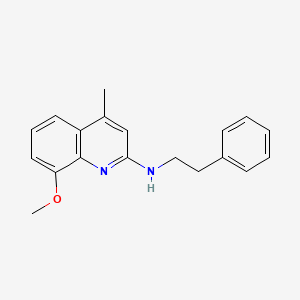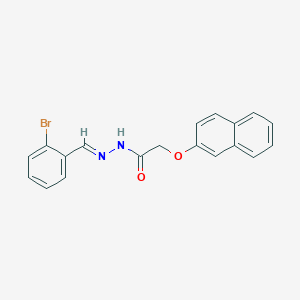![molecular formula C17H13N5O B3859989 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol](/img/structure/B3859989.png)
5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol
Descripción general
Descripción
5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol, also known as MBQ, is a compound that has been widely used in scientific research due to its unique properties. It is a diazo dye that has been found to have a variety of applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol is not fully understood. However, it has been proposed that this compound acts as a redox indicator by undergoing a reversible redox reaction with metal ions. This redox reaction results in a change in the fluorescence of this compound, which can be used to detect the presence of metal ions.
Biochemical and physiological effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antimicrobial properties and can inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and monitoring redox reactions. This compound is also relatively easy to synthesize, which makes it a cost-effective option for scientific research. One limitation of using this compound is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol in scientific research. One potential application is in the development of new cancer therapies. This compound has been shown to have photosensitizing properties, which could be utilized in photodynamic therapy for the treatment of cancer. Another potential application is in the development of new antimicrobial agents. This compound has been shown to have antimicrobial properties, which could be further explored for the development of new antibiotics. Finally, the use of this compound as a redox indicator could be further explored for the development of new biochemical assays.
In conclusion, this compound, or this compound, is a compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has a variety of potential applications in the fields of biochemistry and physiology, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
5-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-8-quinolinol has been found to have a variety of applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and iron. This compound has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer. In addition, this compound has been used as a redox indicator in biochemical assays.
Propiedades
IUPAC Name |
5-[(1-methylbenzimidazol-2-yl)diazenyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c1-22-14-7-3-2-6-13(14)19-17(22)21-20-12-8-9-15(23)16-11(12)5-4-10-18-16/h2-10,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWUIQOVWISLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=C4C=CC=NC4=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(benzoylamino)-3-phenylacryloyl]-beta-alanine](/img/structure/B3859909.png)

![ethyl 2-(3,4-dimethoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859919.png)
![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3859921.png)
![4-[4-(4-ethylphenoxy)butyl]morpholine](/img/structure/B3859925.png)

![2-(3-chlorophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B3859938.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3859947.png)
![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide hydrochloride](/img/structure/B3859961.png)
![1,4-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3859972.png)
![5,8-dimethoxy-4-methyl-N-[3-(4-morpholinyl)propyl]-2-quinolinamine](/img/structure/B3860005.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B3860014.png)
![3-[2-(4-bromobenzylidene)hydrazino]-N-isobutyl-3-oxopropanamide](/img/structure/B3860021.png)
